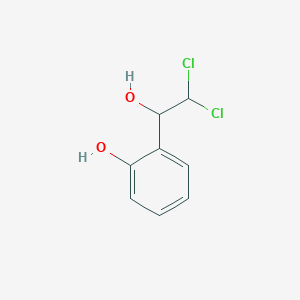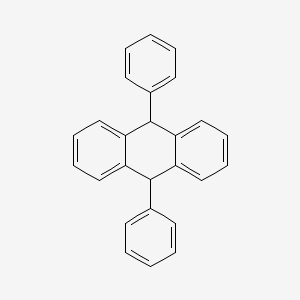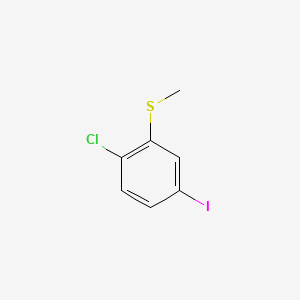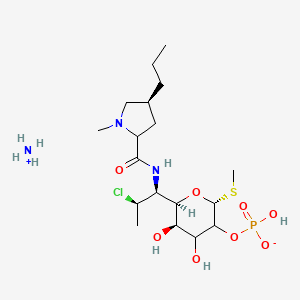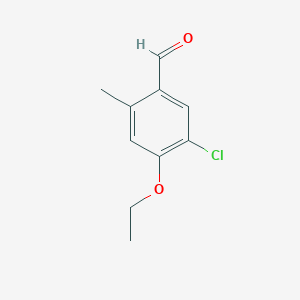
Acetyl tetrapeptide-3 Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl tetrapeptide-3 acetate is a synthetic biomimetic peptide composed of four amino acids: lysine, glycine, histidine, and lysine. This compound is known for its tissue-protective properties and its ability to stimulate tissue remodeling. It is widely used in cosmetic products, particularly in hair care formulations, due to its efficacy in preventing hair loss and promoting hair growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyl tetrapeptide-3 acetate is synthesized through the acetylation reaction of tetrapeptide-3. The synthesis involves the coupling of amino acids in a specific sequence, followed by acetylation to enhance stability and biocompatibility. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain without the need for column purification after each coupling and deprotection step .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl tetrapeptide-3 acetate primarily undergoes substitution reactions due to the presence of functional groups in its structure. These reactions can involve the modification of the peptide chain or the acetyl group to enhance its properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed: The major products formed from the reactions involving this compound are modified peptides with enhanced stability, biocompatibility, and efficacy. These modifications can include the addition of functional groups or the substitution of amino acids to improve the compound’s properties .
Aplicaciones Científicas De Investigación
Acetyl tetrapeptide-3 acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is employed in research on cell signaling and tissue remodeling. In medicine, it is investigated for its potential therapeutic effects in treating hair loss and promoting hair growth. In the cosmetic industry, it is widely used in hair care products to prevent hair loss and stimulate hair growth .
Mecanismo De Acción
The mechanism of action of acetyl tetrapeptide-3 acetate involves its interaction with specific receptors in the human body, mimicking the biological functions of natural peptides. It stimulates the synthesis of extracellular matrix proteins, such as type III collagen and laminin, which are essential for tissue remodeling and hair follicle anchoring. Additionally, it inhibits the activity of the 5-α reductase enzyme, reducing the levels of dihydrotestosterone (DHT), a hormone responsible for hair loss .
Comparación Con Compuestos Similares
Acetyl tetrapeptide-3 acetate is often compared with other biomimetic peptides, such as acetyl tetrapeptide-9 and acetyl tetrapeptide-11. While all these peptides share similar structural characteristics, this compound is unique in its ability to stimulate hair growth and prevent hair loss. Acetyl tetrapeptide-9 is known for its role in stimulating collagen synthesis, while acetyl tetrapeptide-11 promotes keratinocyte cell growth .
List of Similar Compounds:- Acetyl tetrapeptide-9
- Acetyl tetrapeptide-11
- Palmitoyl pentapeptide-4
- Copper tripeptide
Propiedades
Fórmula molecular |
C24H43N9O7 |
|---|---|
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 |
Clave InChI |
ABOZUSDFQLCWFB-UVJOBNTFSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O |
SMILES canónico |
CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)


![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
